molecular formula C22H24FN3O B2638655 3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415562-88-6

3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one

Katalognummer B2638655
CAS-Nummer: 2415562-88-6
Molekulargewicht: 365.452
InChI-Schlüssel: HBAWSSROMVWIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BFMQ and has been shown to have a range of biochemical and physiological effects. In

Wirkmechanismus

BFMQ acts as a selective antagonist for the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, which is the natural ligand for the receptor. This results in a decrease in the activity of the dopamine D1 receptor. BFMQ has also been shown to inhibit the PKA and PKC pathways in the brain.
Biochemical and Physiological Effects:
BFMQ has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the brain, which can lead to a decrease in locomotor activity. BFMQ has also been shown to decrease the activity of the PKA and PKC pathways, which can affect various cellular processes in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BFMQ in lab experiments is its selectivity for the dopamine D1 receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using BFMQ is its potential off-target effects. BFMQ has been shown to bind to other receptors in addition to the dopamine D1 receptor, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on BFMQ. One area of interest is the development of more selective antagonists for the dopamine D1 receptor. This would allow researchers to investigate the function of this receptor with greater specificity. Another area of interest is the investigation of the role of the PKA and PKC pathways in various cellular processes in the brain. Finally, the potential off-target effects of BFMQ should be further investigated to better understand its mechanism of action.
In conclusion, BFMQ is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selectivity for the dopamine D1 receptor and its ability to inhibit the PKA and PKC pathways make it a valuable tool for investigating the function of these proteins in the brain. However, its potential off-target effects should be taken into consideration when interpreting experimental results. Further research is needed to fully understand the mechanism of action of BFMQ and its potential applications in scientific research.

Synthesemethoden

BFMQ can be synthesized using a multi-step process that involves the reaction of 7-fluoro-2-methylquinazolin-4-one with benzylpiperidine and formaldehyde. This reaction produces a crude product that can be purified using column chromatography to obtain pure BFMQ. The synthesis method of BFMQ has been optimized to increase the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

BFMQ has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the function of certain receptors in the brain, such as the dopamine D1 receptor. BFMQ has also been used to investigate the role of certain proteins in the brain, such as the protein kinase A (PKA) and protein kinase C (PKC) pathways.

Eigenschaften

IUPAC Name

3-[(1-benzylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O/c1-16-24-21-13-19(23)7-8-20(21)22(27)26(16)15-18-9-11-25(12-10-18)14-17-5-3-2-4-6-17/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAWSSROMVWIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.